molecular formula C12H18Cl3NO B012771 N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride CAS No. 102433-88-5

N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride

Cat. No. B012771
CAS No.: 102433-88-5
M. Wt: 298.6 g/mol
InChI Key: DYFSUYTZMUXBJN-UHFFFAOYSA-N
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Patent
US08071602B2

Procedure details

To an ice-cold solution of 2-[(2-hydroxyethyl)-(2-phenoxyethyl)-amino]ethanol (H, 43.9 g, 194 mmol) in chloroform (140 mL) was added thionyl chloride (SOCl2; 114.8 g, 965 mmol) dropwise. The reaction mixture was then reflux for 1.5 h and concentrated. The residue was then suspended in the mixture of ethyl acetate and isopropyl ether. The precipitate was filtered and dried in a vacuum oven to afford the title compound quantitatively as a light brown crystal. This product was then used without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[(2-hydroxyethyl)-(2-phenoxyethyl)-amino]ethanol
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
114.8 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]([CH2:8][CH2:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5]CO.S(Cl)([Cl:19])=O.[CH:21]([Cl:24])(Cl)Cl>>[ClH:19].[Cl:19][CH2:2][CH2:3][N:4]([CH2:5][CH2:21][Cl:24])[CH2:8][CH2:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-[(2-hydroxyethyl)-(2-phenoxyethyl)-amino]ethanol
Quantity
43.9 g
Type
reactant
Smiles
OCCN(CCO)CCOC1=CC=CC=C1
Name
Quantity
114.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
140 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then reflux for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was then suspended in the mixture of ethyl acetate and isopropyl ether
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCCN(CCOC1=CC=CC=C1)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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